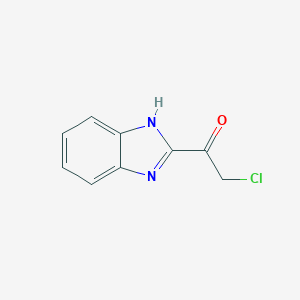

1-(1H-benzimidazol-2-yl)-2-chloroethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(1H-benzimidazol-2-yl)-2-chloroethanone is a compound belonging to the benzimidazole family, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Vorbereitungsmethoden

The synthesis of 1-(1H-benzimidazol-2-yl)-2-chloroethanone typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by chlorination. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction . Industrial production methods may involve more scalable processes, but the fundamental synthetic route remains similar.

Analyse Chemischer Reaktionen

1-(1H-benzimidazol-2-yl)-2-chloroethanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents.

Wissenschaftliche Forschungsanwendungen

Potential Applications

1-(1H-benzimidazol-2-yl)-2-chloroethanone has several potential applications primarily in the pharmaceutical industry. Notable areas include:

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1H-benzimidazole | Benzene fused with imidazole | Core structure common in many bioactive compounds |

| 2-(1H-benzimidazol-2-yl)-3-bromo-5-chlorophenol | Additional halogens on the phenolic ring | Enhanced reactivity due to multiple halogen atoms |

| 1-(benzimidazol-2-yl)ethanone | Lacks chlorine; contains only an ethanone group | Potentially less reactive than chloro derivative |

Case Studies and Research Insights

While specific case studies on this compound are scarce, research into related compounds provides insights into its potential applications:

- Antimicrobial Activity : Studies on benzimidazole derivatives indicate effectiveness against various bacterial strains, suggesting that this compound may exhibit similar properties.

- Anticancer Research : Compounds with benzimidazole structures have shown promise in cancer therapy, highlighting the need for further investigation into this compound's efficacy in similar applications.

Wirkmechanismus

The mechanism of action of 1-(1H-benzimidazol-2-yl)-2-chloroethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can interfere with biological pathways, leading to its observed pharmacological effects. For example, it may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer activity .

Vergleich Mit ähnlichen Verbindungen

1-(1H-benzimidazol-2-yl)-2-chloroethanone can be compared with other benzimidazole derivatives, such as:

1H-benzimidazole-2-yl hydrazones: Known for their antiparasitic and antioxidant activities.

1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines: Exhibiting notable antimicrobial activity.

3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenyl azetidin-2-one: Reported for antibacterial and cytotoxicity activity.

Biologische Aktivität

1-(1H-benzimidazol-2-yl)-2-chloroethanone is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzimidazole ring, which is known for its biological significance. The presence of the chloroethanone moiety contributes to its reactivity and interaction with biological targets. The compound can be represented by the following structural formula:

Antioxidant Activity

Benzimidazole derivatives are also noted for their antioxidant properties. The ability to scavenge free radicals is crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. While specific data on this compound's antioxidant activity is sparse, related compounds have demonstrated significant activity in scavenging assays .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with cellular targets involved in inflammation and microbial resistance pathways. Similar compounds have been shown to inhibit key enzymes or disrupt cellular processes that are critical for bacterial survival .

Case Studies and Research Findings

A limited number of studies specifically focus on this compound; however, related research provides insights into its potential applications:

- Study on Related Compounds : A study exploring the antibacterial effects of various benzimidazole derivatives found that modifications in the structure significantly impacted their efficacy against resistant bacterial strains. This suggests that similar modifications could enhance the activity of this compound .

- Antioxidant Studies : Research has indicated that benzimidazole derivatives can exhibit antioxidant properties comparable to established antioxidants like butylated hydroxytoluene (BHT). This positions this compound as a candidate for further investigation in oxidative stress-related conditions .

Eigenschaften

IUPAC Name |

1-(1H-benzimidazol-2-yl)-2-chloroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-5-8(13)9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDLRXMKBSHPAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.